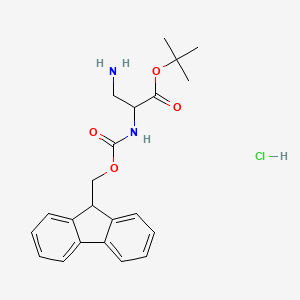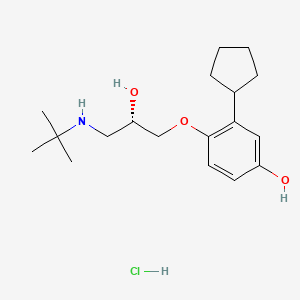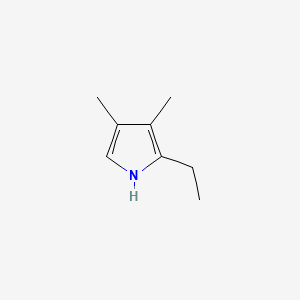
1H-Pyrrole, 2-ethyl-3,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2-ethyl-3,4-dimethyl- is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1H-Pyrrole, 2-ethyl-3,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethyl-3-ethylpyrrole with suitable reagents under controlled conditions. The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to achieve the required quality standards. The industrial production methods are designed to be efficient and cost-effective, ensuring a steady supply of the compound for various applications .
化学反応の分析
Types of Reactions
1H-Pyrrole, 2-ethyl-3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving 1H-Pyrrole, 2-ethyl-3,4-dimethyl- typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent and a suitable solvent, while substitution reactions often require the use of catalysts and controlled temperatures .
Major Products Formed
The major products formed from the reactions of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrole compounds .
科学的研究の応用
1H-Pyrrole, 2-ethyl-3,4-dimethyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2-ethyl-3,4-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has a similar structure but differs in the position of the ethyl group.
1H-Pyrrole, 2,4-dimethyl-3-ethyl-: Another isomer with a different arrangement of the ethyl and methyl groups.
1H-Pyrrole, 2,3,4-trimethyl-: A compound with three methyl groups instead of an ethyl group.
Uniqueness
The uniqueness of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This compound’s unique structure makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
2-ethyl-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-7(3)6(2)5-9-8/h5,9H,4H2,1-3H3 |
InChIキー |
XADHLFVRTDESMR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CN1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
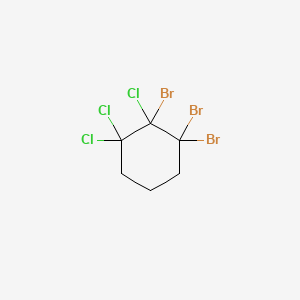

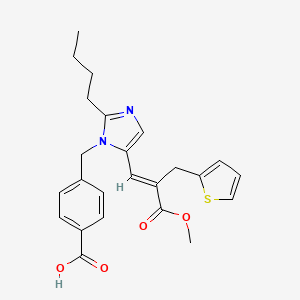
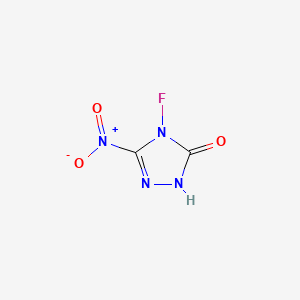

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
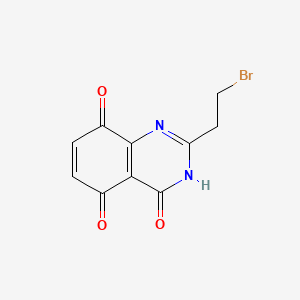

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

